
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is a chemical compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a p-methoxyphenyl group attached to the butyl side chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride typically involves the reaction of a p-methoxyphenylbutylamine with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting thiazolidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.
化学反应分析
Types of Reactions
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring but have different substituents. They are well-known for their antidiabetic properties.
Thiazolidinones: Similar in structure but with a carbonyl group at the 2 or 4 position, these compounds exhibit a wide range of biological activities.
Uniqueness
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is unique due to the specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. The presence of the p-methoxyphenyl group enhances its solubility and potential biological activity compared to other thiazolidine derivatives.
属性
CAS 编号 |
36894-66-3 |
|---|---|
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC 名称 |
3-[4-(4-methoxyphenyl)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-14-7-5-13(6-8-14)4-2-3-9-15-10-11-17-12-15;/h5-8H,2-4,9-12H2,1H3;1H |
InChI 键 |
RRTPMMGPNRYJFD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCCCN2CCSC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


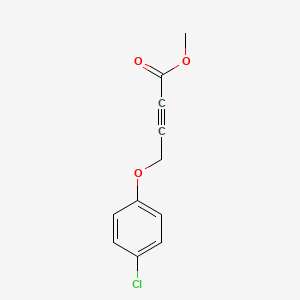
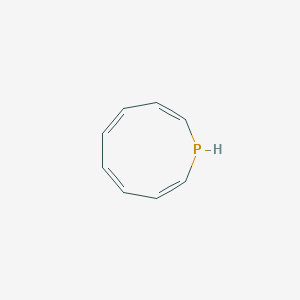
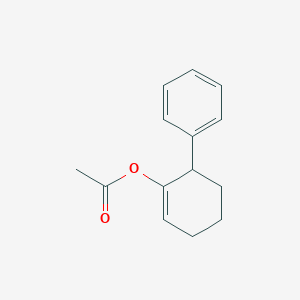
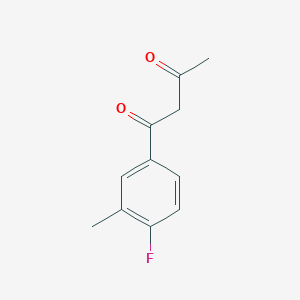
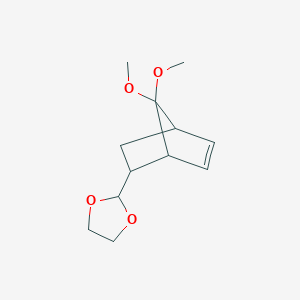
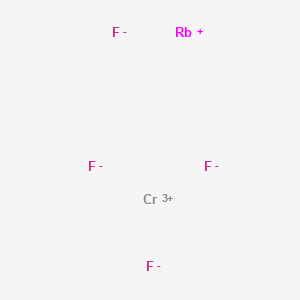

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)

![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

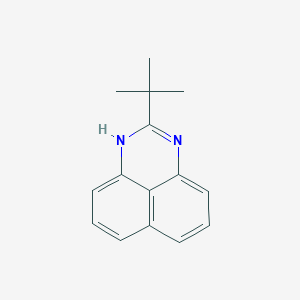
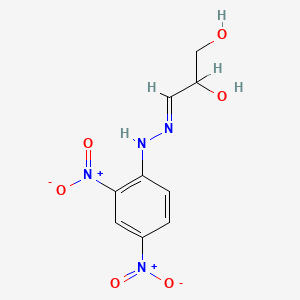
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
